Bmx-IN-1 -

Bmx-IN-1

Catalog Number: EVT-263384
CAS Number:
Molecular Formula: C29H24N4O4S
Molecular Weight: 524.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bone marrow tyrosine kinase on chromosome X (BMX), also known as epithelial and endothelial tyrosine kinase (Etk), is a member of the Tec family of non-receptor tyrosine kinases [, ]. BMX plays a role in various cellular processes including proliferation, differentiation, apoptosis, migration, and invasion []. BMX has been implicated in the development of various cancers, including prostate cancer [, ].

BMX-IN-1 is a potent, selective, and irreversible inhibitor of BMX kinase, primarily used in scientific research to investigate the role of BMX in various biological processes and disease models [].

Ibrutinib

  • Compound Description: Ibrutinib is a potent, orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK), initially developed for treating B-cell malignancies. It also exhibits inhibitory activity against other TEC family kinases, including BMX. []
  • Relevance: Ibrutinib serves as a clinically relevant comparator to BMX-IN-1, highlighting the therapeutic potential of targeting BMX in prostate cancer and potentially other cancers. Both compounds target TEC family kinases and demonstrate efficacy in preclinical models, but Ibrutinib possesses broader inhibitory activity. []

MK2206

  • Compound Description: MK2206 is an allosteric inhibitor of Akt, a serine/threonine-specific protein kinase that plays a key role in cellular survival, growth, and proliferation. []
  • Relevance: While structurally distinct from BMX-IN-1, MK2206 exhibits synergistic antiproliferative activity when combined with BMX-IN-1 in prostate cancer cells. This finding suggests a potential therapeutic strategy of combining BMX and Akt inhibitors for enhanced efficacy. []

Angiotensin-(1-7) (Ang-(1-7))

  • Compound Description: Angiotensin-(1-7) is a heptapeptide hormone and a key component of the renin-angiotensin system (RAS). It exerts vasodilatory, anti-inflammatory, and antiproliferative effects, counteracting the actions of Angiotensin II. [, ]
  • Relevance: While structurally unrelated to BMX-IN-1, Ang-(1-7) is relevant in the context of antenatal betamethasone exposure research. Studies demonstrate that antenatal betamethasone exposure leads to reduced Ang-(1-7) levels and impaired cardiovascular function. [] Although no direct link exists between BMX-IN-1 and Ang-(1-7), both are implicated in cardiovascular research. []

Betamethasone (BMX)

  • Compound Description: Betamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used to prevent respiratory distress syndrome in preterm infants. []

Parathyroid Hormone (PTH)

  • Compound Description: Parathyroid hormone (PTH) is a peptide hormone secreted by the parathyroid glands that plays a crucial role in calcium and phosphate homeostasis. []
  • Relevance: While structurally unrelated to BMX-IN-1, PTH is relevant in bone metabolism research, particularly in the context of bone marrow ablation studies. [, ] Research using a bone marrow ablation (BMX) model in mice investigated the compensatory role of endogenous parathyroid hormone-related protein (PTHrP) in the absence of PTH. [, ] This research highlights the complex interplay between PTH, PTHrP, and bone metabolism.

Parathyroid Hormone-Related Protein (PTHrP)

  • Compound Description: Parathyroid hormone-related protein (PTHrP) is a peptide hormone that shares structural similarities with PTH and can activate the same receptor. It plays diverse roles in development, bone metabolism, and calcium transport. [, ]
  • Relevance: While structurally unrelated to BMX-IN-1, PTHrP is relevant in bone metabolism research, specifically in the context of bone marrow ablation studies. Research using a bone marrow ablation (BMX) model in mice highlighted the compensatory role of PTHrP in promoting bone accrual when PTH is absent. [, ]
Classification

BMX-IN-1 falls under the category of small molecule inhibitors specifically targeting protein kinases. It is classified as an irreversible inhibitor due to its covalent binding mechanism with the target enzyme, which distinguishes it from reversible inhibitors that do not permanently alter their target's activity .

Synthesis Analysis

Methods

The synthesis of BMX-IN-1 involves a multi-step organic synthesis process that incorporates various chemical reactions to construct its complex molecular framework. The synthetic strategy typically employs techniques such as:

  • Acrylamide Formation: This step is crucial for introducing the electrophilic warhead that facilitates covalent binding to cysteine residues in the BMX protein.
  • Quinoline Derivatives: Modifications at specific positions on the quinoline ring enhance the compound's inhibitory potency and selectivity .

Technical Details

The synthesis process includes the following key steps:

  1. Formation of the Core Structure: Utilizing starting materials that undergo condensation reactions to form the benzonaphthyridinone scaffold.
  2. Electrophilic Substitution: Introducing substituents at strategic positions on the quinoline to optimize binding affinity.
  3. Purification and Characterization: Employing techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and confirm structural integrity .
Molecular Structure Analysis

Structure

BMX-IN-1 features a complex molecular structure characterized by a benzonaphthyridinone core with various substituents that enhance its interaction with BMX. The key structural elements include:

  • A quinoline ring that contributes to hydrophobic interactions.
  • An acrylamide moiety that acts as the electrophilic warhead for covalent binding.

Data

The molecular formula of BMX-IN-1 is typically represented as C₁₈H₁₈N₄O₂, with a molecular weight of approximately 306.36 g/mol. The compound's three-dimensional conformation allows for optimal fitting into the active site of the BMX enzyme, facilitating effective inhibition .

Chemical Reactions Analysis

Reactions

BMX-IN-1 primarily undergoes covalent modification reactions with cysteine residues within the active site of BMX. This irreversible binding leads to permanent inhibition of the kinase activity.

Technical Details

The binding mechanism involves:

  • Nucleophilic Attack: The thiol group of cysteine attacks the electrophilic carbon of the acrylamide, forming a stable covalent bond.
  • Conformational Changes: Following binding, structural rearrangements within BMX may occur, further inhibiting its enzymatic function .
Mechanism of Action

Process

The mechanism of action for BMX-IN-1 involves:

  1. Covalent Binding: The compound binds irreversibly to cysteine residues in the active site of BMX.
  2. Inhibition of Kinase Activity: This binding prevents substrate phosphorylation, disrupting downstream signaling pathways critical for cell proliferation and survival.

Data

Studies have shown that BMX-IN-1 exhibits an IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) in the low nanomolar range, indicating high potency against BMX. Additionally, it has been demonstrated to have a higher affinity for BMX compared to other kinases like Bruton's tyrosine kinase (BTK), making it a promising candidate for targeted therapy .

Physical and Chemical Properties Analysis

Physical Properties

BMX-IN-1 is typically described as a solid at room temperature with moderate solubility in organic solvents. Its melting point and specific optical rotation can vary based on purity and formulation.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Due to its electrophilic nature, BMX-IN-1 is reactive towards nucleophiles, particularly thiols.

Relevant analyses such as solubility tests and stability assessments are crucial for understanding its behavior in biological systems .

Applications

BMX-IN-1 has several scientific applications:

  • Cancer Research: It serves as a tool compound for studying the role of BMX in cancer biology, particularly in prostate cancer models where BMX contributes to tumor progression.
  • Therapeutic Development: As an irreversible inhibitor, it holds potential for development into therapeutic agents targeting malignancies associated with aberrant BMX activity.
  • Pharmacological Studies: Researchers use BMX-IN-1 in pharmacological assays to evaluate its efficacy and safety profile compared to other kinase inhibitors .
Introduction to BMX Kinase and BMX-IN-1

BMX Kinase: Structural and Functional Overview

BMX (Bone Marrow Tyrosine Kinase on Chromosome X), also termed ETK (Epithelial and Endothelial Tyrosine Kinase), is a non-receptor tyrosine kinase belonging to the Tec family. This family includes five members: BMX, BTK (Bruton’s Tyrosine Kinase), ITK (IL-2-Inducible T-Cell Kinase), TEC, and TXK [1] [6]. Structurally, BMX contains conserved domains critical for its function:

  • An N-terminal pleckstrin homology (PH) domain that binds phosphatidylinositol (3,4,5)-trisphosphate (PIP3), facilitating membrane recruitment upon PI3K activation.
  • A Tec homology (TH) domain containing a zinc-binding motif.
  • SH3 and SH2 domains that mediate protein-protein interactions.
  • A C-terminal catalytic kinase domain responsible for phosphorylating downstream substrates [1] [6]. Unlike Src-family kinases, BMX lacks a C-terminal inhibitory tyrosine, rendering it susceptible to persistent activation upon upstream signaling.

Table 1: Structural Domains of BMX Kinase

DomainFunctionRegulatory Role
PH DomainBinds PIP3Membrane localization via PI3K activation
TH DomainZinc-binding motifStabilizes protein structure
SH3 DomainBinds proline-rich peptidesMediates protein-protein interactions
SH2 DomainRecognizes phosphotyrosine motifsFacilitates signal transduction complexes
Kinase DomainCatalyzes tyrosine phosphorylationActivates STAT, RTKs, and inflammatory mediators

Role in Tec Family Tyrosine Kinases

BMX shares ~70% sequence homology with BTK but exhibits broader tissue expression beyond hematopoietic lineages. It is constitutively expressed in myeloid cells (granulocytes, monocytes), endothelial cells, and epithelial tissues [1] [6]. Unlike BTK—whose mutations cause X-linked agammaglobulinemia—BMX knockout mice display viable phenotypes with specific defects in stress-induced angiogenesis and inflammation [4]. This functional divergence highlights BMX’s specialized role in pathological rather than developmental signaling.

Cellular Signaling Pathways Involving BMX

BMX integrates signals from diverse cell surface receptors:

  • Cytokine Receptors: IL-6 activates BMX via PI3K, leading to STAT3 phosphorylation and neuroendocrine differentiation in prostate cancer [7].
  • Toll-Like Receptors (TLRs): LPS-induced TLR4 signaling recruits BMX to the MyD88 adaptor complex, activating NF-κB and p38/JNK pathways. This drives IL-6 and IL-8 production in rheumatoid arthritis synovial fibroblasts [1].
  • Receptor Tyrosine Kinases (RTKs): BMX phosphorylates the activation loop (pYpY motif) of MET, IGF1R, and ErbB2, amplifying their kinase activity [3].
  • STAT Pathway: BMX directly phosphorylates STAT1, STAT3, and STAT5 independent of JAK kinases, regulating gene transcription in inflammation and cancer [2] [9].

BMX Dysregulation in Pathological States

Oncogenic Implications in Prostate CancerBMX is a key driver of castration-resistant prostate cancer (CRPC):

  • Androgen Receptor (AR) Regulation: Androgen deprivation therapy (ADT) suppresses AR-mediated transcription of the BMX gene. Consequently, BMX protein levels rise 3–5-fold post-ADT, forming a compensatory feedback loop [3] [7].
  • RTK Hyperactivation: BMX phosphorylates the pYpY motif in MET, IGF1R, and FAK, enhancing their activity and enabling CRPC growth under low-androgen conditions [3].
  • Clinical Correlation: Tissue microarrays show elevated BMX expression in 85% of hormone-refractory prostate tumors, correlating with AR tyrosine phosphorylation (ρ=0.71, p<0.0001) [7].

Angiogenesis and Lymphangiogenesis Modulation

BMX is a critical mediator of vascular remodeling:

  • VEGF Signaling: In lymphatic endothelial cells (HLECs), BMX associates with VEGFR-2 and VEGFR-3. VEGF-A/C-induced tube formation is reduced by >60% upon BMX inhibition [4].
  • In Vivo Models: Bmx-knockout (Bmx-KO) mice exhibit impaired corneal lymphangiogenesis and reduced lymph node enlargement in response to VEGF-A/C. Neovascularization is attenuated by 40–50% compared to wild-type controls [4].
  • Ischemic Stress: BMX deletion compromises post-ischemic limb perfusion by impairing arteriogenesis, highlighting its role in inflammation-driven angiogenesis [4].

Rationale for BMX Inhibition in Therapeutic Contexts

BMX’s involvement in CRPC, RTK amplification, and cytokine signaling positions it as a high-value oncology target. Selective BMX inhibition offers advantages over pan-Tec inhibitors:

  • Precision Targeting: BMX-IN-1 covalently binds Cys496 in BMX’s ATP-binding pocket, sparing structurally distinct kinases like JAK3 or EGFR (IC50 selectivity >656-fold) [8].
  • Overcoming Resistance: In prostate cancer models, BMX-IN-1 synergizes with AR antagonists (e.g., enzalutamide), delaying CRPC emergence [3].
  • Dual-Pathway Suppression: BMX inhibition concurrently blocks STAT3 and RTK signaling, disrupting oncogenic crosstalk unaddressed by monotherapies [2] [3].

Properties

Product Name

Bmx-IN-1

IUPAC Name

N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide

Molecular Formula

C29H24N4O4S

Molecular Weight

524.6 g/mol

InChI

InChI=1S/C29H24N4O4S/c1-4-27(34)31-26-16-23(12-5-18(26)2)33-28(35)14-9-21-17-30-25-13-8-20(15-24(25)29(21)33)19-6-10-22(11-7-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34)

InChI Key

SFMJNHNUOVADRW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C

Solubility

Soluble in DMSO, not in water

Synonyms

BMX-IN-1; BMX-IN1; BMX-IN 1.

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.